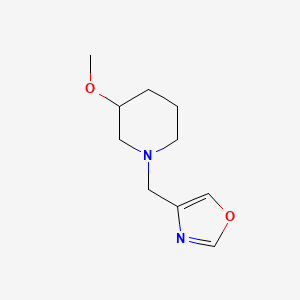

4-((3-Methoxypiperidin-1-yl)methyl)oxazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-((3-Methoxypiperidin-1-yl)methyl)oxazole is a heterocyclic compound that features both an oxazole ring and a piperidine moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Methoxypiperidin-1-yl)methyl)oxazole typically involves the reaction of oxazole derivatives with piperidine derivatives under specific conditions. One common method involves the use of a methoxypiperidine precursor, which is reacted with an oxazole derivative in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and controlled pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent production of high-quality compounds.

化学反应分析

Oxazole Ring Reactivity

The oxazole ring exhibits electrophilic substitution and oxidation tendencies. Key observations:

-

Singlet Oxygen (¹O₂) Oxidation : Oxazole derivatives undergo ¹O₂-mediated Baeyer-Villiger-like rearrangements, forming triamides or imides (e.g., degradation of peptide-bound oxazoles ). For 4-((3-Methoxypiperidin-1-yl)methyl)oxazole, the C5 methyl group may accelerate this reaction by donating electron density to the ring (Table 1) .

-

Electrophilic Substitution : The phenyl group at C2 directs electrophiles (e.g., nitration, sulfonation) to its para position. Substituents on the phenyl ring (e.g., electron-withdrawing groups) modulate reactivity .

Table 1: Comparative Reactivity of Oxazole Derivatives with ¹O₂

| Compound | ¹O₂ Rate Constant (M⁻¹s⁻¹) | Major Product |

|---|---|---|

| Diphenyloxazole (DPO) | 1.0 × 10⁷ | Triamide |

| C5-Methyl Oxazole Peptide | 1.27 × 10⁶ | Imide/Formic Acid |

| 4-((3-Methoxypiperidin...) | Predicted: ~1 × 10⁶ | Triamide (hydrolyzable) |

Functionalization of the Piperidine-Methyl Group

The 3-methoxypiperidine substituent enables nucleophilic and catalytic modifications:

-

Demethylation : Methoxy groups on piperidine are susceptible to cleavage under acidic conditions (e.g., BBr₃), yielding a hydroxyl group for further derivatization .

-

N-Alkylation/Acylation : The tertiary amine in piperidine reacts with alkyl halides or acyl chlorides. For example, reaction with methyl iodide forms a quaternary ammonium salt, enhancing water solubility .

Cross-Coupling Reactions

The oxazole core and aryl groups support transition-metal-catalyzed couplings:

-

Suzuki-Miyaura Coupling : If halogenated (e.g., bromination at C5 methyl), the oxazole could couple with aryl boronic acids. Pd/Cu-mediated cross-coupling is effective for oxazole C–H activation .

-

Sonogashira Coupling : Alkyne insertion at C4 is feasible using Pd catalysts, as demonstrated in Panek’s synthesis of oxazole-containing macrocycles .

Methyl Group Modifications

The C5 methyl group undergoes selective transformations:

-

Oxidation : MnO₂ or KMnO₄ converts methyl to carbonyl, forming a 5-acyloxazole. This enhances electrophilicity for nucleophilic attacks .

-

Halogenation : Radical bromination (e.g., NBS/light) introduces bromine, enabling subsequent cross-couplings .

Stability Under Acidic/Basic Conditions

-

Acid Sensitivity : The oxazole ring hydrolyzes in strong acids (e.g., HCl/H₂O) to form diamides, while the methoxypiperidine group may demethylate .

-

Base Stability : Mild bases (e.g., K₂CO₃) do not degrade the oxazole but facilitate SN2 reactions at the piperidine nitrogen .

Biological Activity Considerations

科学研究应用

Medicinal Chemistry Applications

1.1 Antiviral Activity

Recent studies have highlighted the potential antiviral properties of oxazole derivatives, including 4-((3-Methoxypiperidin-1-yl)methyl)oxazole. For instance, a family of oxazole-based macrocycles was discovered to exhibit significant activity against SARS-CoV, the virus responsible for COVID-19. These compounds were designed using molecular docking studies that illustrated their binding interactions with viral proteases, suggesting their potential as therapeutic agents against viral infections .

1.2 Antibacterial and Antifungal Properties

Research on oxazole derivatives has also indicated antibacterial and antifungal activities. Specifically, derivatives containing the oxazole ring have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Compounds similar to this compound have been tested for their minimum inhibitory concentrations (MICs), revealing effective inhibition of bacterial growth .

Pharmacological Insights

2.1 Anti-inflammatory Effects

Oxazole-containing compounds have been evaluated for their anti-inflammatory properties. For example, studies have demonstrated that certain oxazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This suggests that this compound may possess similar anti-inflammatory capabilities, making it a candidate for further exploration in pain management therapies .

2.2 Antitumor Activity

The antitumor potential of oxazole derivatives has been another area of interest. Certain compounds have shown cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The ability of these compounds to selectively target cancer cells while sparing normal cells is particularly noteworthy, indicating their potential as chemotherapeutic agents .

Synthesis and Structure-Activity Relationship (SAR)

3.1 Synthesis Techniques

The synthesis of this compound involves several methodologies that enhance its yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions have been employed to optimize the production of oxazole derivatives, showcasing advancements in synthetic organic chemistry .

3.2 Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for developing more effective derivatives. Variations in substituents on the oxazole ring can significantly influence biological activity. For instance, modifications in the piperidine moiety or the methoxy group can enhance potency or selectivity against specific biological targets .

Case Studies and Research Findings

Several case studies illustrate the applications of this compound and related compounds:

作用机制

The mechanism of action of 4-((3-Methoxypiperidin-1-yl)methyl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and piperidine moiety can bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

相似化合物的比较

Similar Compounds

Oxazole Derivatives: Compounds like 2,4-dimethyloxazole and 4,5-diphenyloxazole share the oxazole ring structure.

Piperidine Derivatives: Compounds such as 4-methylpiperidine and 4-phenylpiperidine share the piperidine moiety.

Uniqueness

4-((3-Methoxypiperidin-1-yl)methyl)oxazole is unique due to the combination of the oxazole ring and the methoxypiperidine moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.

生物活性

4-((3-Methoxypiperidin-1-yl)methyl)oxazole is a compound belonging to the oxazole family, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological properties.

Chemical Structure and Properties

The compound features a methoxypiperidine group attached to an oxazole ring, which is known for its diverse biological activities. The presence of the piperidine moiety is significant as it often enhances the pharmacological profile of compounds through improved binding affinity and selectivity for biological targets.

Biological Activities

Research indicates that oxazole derivatives exhibit a range of biological activities including antibacterial, antifungal, and anticancer properties. Below are key findings related to the biological activity of this compound:

Antibacterial Activity

Several studies have evaluated the antibacterial properties of oxazole derivatives. For instance:

- A study reported that various oxazole derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Table 1 summarizes the antibacterial activity of selected oxazole derivatives compared to standard antibiotics:

| Compound | Bacteria Tested | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 20 | |

| Oxazole Derivative A | S. aureus | 25 | |

| Oxazole Derivative B | Klebsiella pneumoniae | 18 |

Antifungal Activity

The antifungal potential of oxazole derivatives has also been explored:

- A review highlighted that some oxazole compounds exhibited high antifungal activity against strains such as Aspergillus niger, with zones of inhibition reaching up to 90 mm compared to reference drugs .

Anticancer Activity

Emerging studies suggest that oxazole derivatives may possess anticancer properties:

- Research on similar compounds indicates that they can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, compounds have shown effectiveness against epidermal growth factor receptor (EGFR) mutations in non-small cell lung cancer models .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- DNA Interaction : Some oxazoles have been shown to target DNA, leading to cell death in bacterial strains .

- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in bacterial cell wall synthesis or cancer cell signaling pathways.

Case Studies

Several case studies have documented the efficacy of oxazole derivatives:

- Antibacterial Efficacy : A study demonstrated that a series of synthesized oxazoles exhibited potent antibacterial effects against multi-drug resistant strains, suggesting their potential as novel therapeutics .

- Antifungal Studies : Another investigation reported that specific oxazole derivatives significantly inhibited fungal growth, indicating their potential use in treating fungal infections .

属性

IUPAC Name |

4-[(3-methoxypiperidin-1-yl)methyl]-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-13-10-3-2-4-12(6-10)5-9-7-14-8-11-9/h7-8,10H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUJLXYHDYNUTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)CC2=COC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。